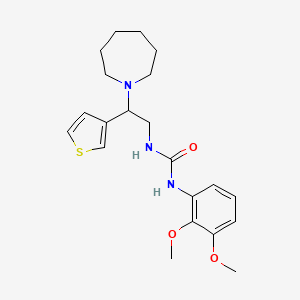
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea, also known as AZD-4547, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase. FGFRs are transmembrane receptors that play a crucial role in cell growth, differentiation, and survival. Overexpression or mutations of FGFRs have been implicated in various cancers, making them attractive targets for cancer therapy.
作用机制
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea inhibits the activity of FGFRs by binding to the ATP-binding site of the tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth, proliferation, and survival. In addition, 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical models, it has been shown to inhibit the growth of tumors and metastases, without causing significant toxicity or adverse effects. In addition, 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
实验室实验的优点和局限性
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has several advantages for lab experiments, including its high potency and selectivity for FGFRs, which allows for specific targeting of cancer cells. In addition, it has a favorable pharmacokinetic profile, which allows for easy administration and dosing in animal models. However, 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has some limitations, including its low solubility in water, which can make it difficult to formulate for oral administration. In addition, its efficacy may be limited in cancers that do not overexpress or have mutations in FGFRs.
未来方向
There are several future directions for the development of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea. One area of research is the identification of biomarkers that can predict response to 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea. This will allow for personalized treatment approaches and improve patient outcomes. Another area of research is the development of combination therapies that can enhance the efficacy of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea. This may include the use of other targeted therapies, chemotherapy, or immunotherapy. Finally, the development of novel FGFR inhibitors with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective therapies for cancer.
合成方法
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea was first synthesized by AstraZeneca in 2009. The synthesis involves a multistep process, starting from commercially available starting materials. The key step involves the coupling of 1-(2-aminopropyl)azepane with 2-(thiophen-3-yl)acetaldehyde to form the intermediate 1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)azepane. This intermediate is then reacted with 3-(2,3-dimethoxyphenyl)isocyanate to form the final product, 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea.
科学研究应用
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has been extensively studied in preclinical models of various cancers, including gastric cancer, breast cancer, lung cancer, and bladder cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has been shown to sensitize cancer cells to chemotherapy and radiation therapy. These findings suggest that 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea may have potential as a monotherapy or combination therapy for the treatment of cancer.
属性
IUPAC Name |
1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-26-19-9-7-8-17(20(19)27-2)23-21(25)22-14-18(16-10-13-28-15-16)24-11-5-3-4-6-12-24/h7-10,13,15,18H,3-6,11-12,14H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMIVTHSHCHKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(Propan-2-YL)-1,3,4-thiadiazol-2-YL]methanamine](/img/structure/B2623009.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-fluorobenzamide hydrochloride](/img/structure/B2623012.png)
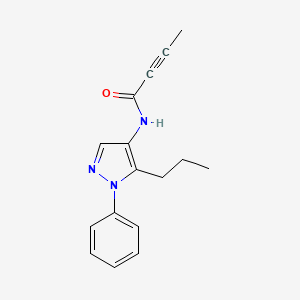
![7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2623015.png)
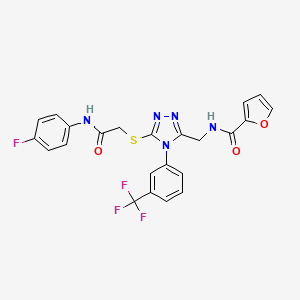
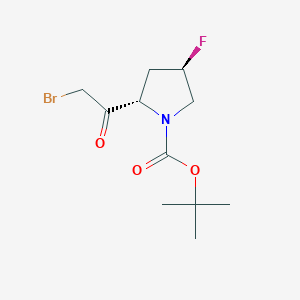
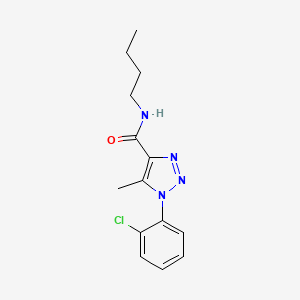
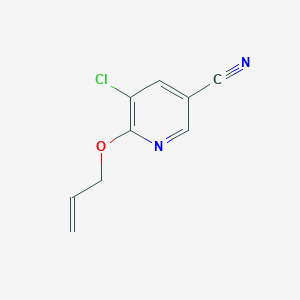
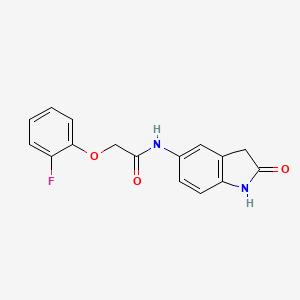

![N-(benzo[d]thiazol-2-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2623030.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzofuran-2-carboxamide](/img/structure/B2623032.png)